

A Technical Guide to Commercial Rhodamine 700: Sourcing, Purity, and Application

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity specifications, and key applications of **Rhodamine 700**, a near-infrared fluorescent dye. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the procurement and utilization of this versatile fluorophore.

Commercial Sources and Purity of Rhodamine 700

Rhodamine 700 is available from a variety of commercial suppliers, with purity levels being a critical factor for reliable and reproducible experimental outcomes. The quality of the dye can significantly impact its fluorescent properties and specificity in staining applications. Below is a summary of prominent suppliers and their stated purity specifications.



Supplier	Catalog Number	Stated Purity/Analysis Method
Tokyo Chemical Industry (TCI)	R0189	>90.0% (HPLC)[1]
MedChemExpress	HY-D1174	98.50%[2]
GlpBio	GC13529	>98.00%[3]
Creative BioMart	DYE-183	>80%, >90%, or >95% by SDS-PAGE[4]
AAT Bioquest	67	Fluorescence reference standard[5]
Santa Cruz Biotechnology	sc-215892	-
Biomol	T34319	-

Note: Purity specifications can vary by lot. It is recommended to request a lot-specific Certificate of Analysis (CoA) for critical applications.

Experimental Protocols Purity Analysis by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of fluorescent dyes like **Rhodamine 700**. While supplier-specific protocols may vary, a general reverse-phase HPLC method can be employed.

Objective: To separate and quantify **Rhodamine 700** from potential impurities.

Instrumentation:

- HPLC system with a UV-Vis or fluorescence detector
- C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size)

Reagents:

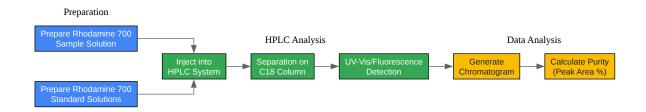


- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Ammonium acetate or phosphoric acid (for mobile phase modification)
- Rhodamine 700 standard of known purity

Procedure:

- Standard Preparation: Prepare a stock solution of the Rhodamine 700 standard in a suitable solvent such as methanol or DMSO. Create a series of dilutions to generate a calibration curve.
- Sample Preparation: Dissolve the **Rhodamine 700** sample in the mobile phase or a compatible solvent at a known concentration.
- Chromatographic Conditions:
 - Mobile Phase: A common mobile phase for rhodamine analysis is a gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.5). A typical gradient might start at a lower acetonitrile concentration and ramp up to a higher concentration to elute compounds of varying polarity.
 - Flow Rate: A typical flow rate is 1.0 mL/min.
 - Detection: Set the detector to the maximum absorption wavelength of Rhodamine 700 (approximately 640-650 nm).
 - Injection Volume: 10-20 μL.
- Analysis: Inject the standards and the sample. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.





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Workflow for HPLC Purity Analysis of **Rhodamine 700**.

Mitochondrial Staining in Live Cells

Rhodamine 700 is frequently used to stain mitochondria in living cells, leveraging the mitochondrial membrane potential for its accumulation.

Objective: To visualize mitochondria in live cells using **Rhodamine 700**.

Materials:

- Live cells cultured on glass-bottom dishes or coverslips
- Rhodamine 700 stock solution (e.g., 1 mM in DMSO)
- Complete cell culture medium
- Phosphate-buffered saline (PBS) or other suitable buffer
- Fluorescence microscope with appropriate filter sets (e.g., Cy5)

Procedure:

• Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

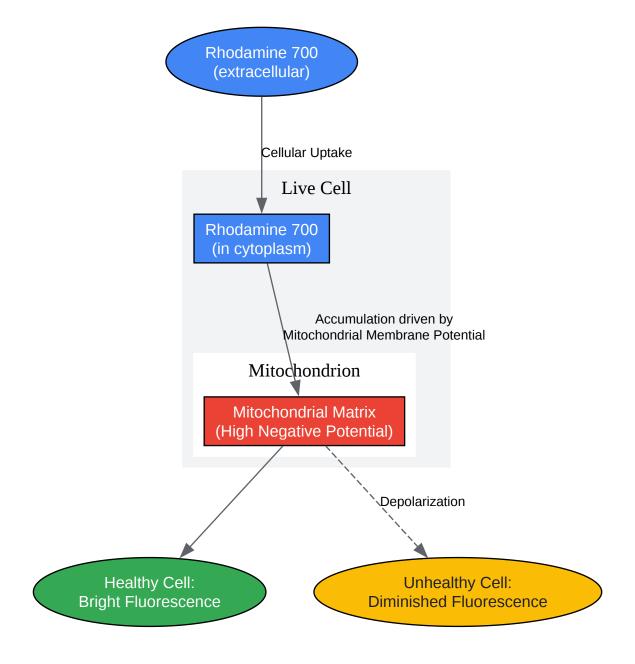


- Staining Solution Preparation: Dilute the Rhodamine 700 stock solution in pre-warmed complete cell culture medium to a final working concentration (typically in the range of 100-500 nM). The optimal concentration may vary depending on the cell type and should be determined empirically.
- Cell Staining: Remove the existing culture medium from the cells and replace it with the Rhodamine 700 staining solution.
- Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.
- Washing: Gently wash the cells two to three times with pre-warmed PBS or culture medium to remove excess dye.
- Imaging: Image the cells immediately using a fluorescence microscope.

Application in Assessing Mitochondrial Membrane Potential

Rhodamine 700, as a cationic and lipophilic dye, accumulates in the mitochondrial matrix, driven by the negative mitochondrial membrane potential. This property allows it to be used as an indicator of mitochondrial health. Healthy, energized mitochondria with a high membrane potential will exhibit bright fluorescence, while depolarized mitochondria in unhealthy or apoptotic cells will show reduced fluorescence.





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Mechanism of Rhodamine 700 in Mitochondrial Staining.

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